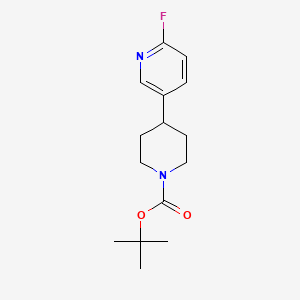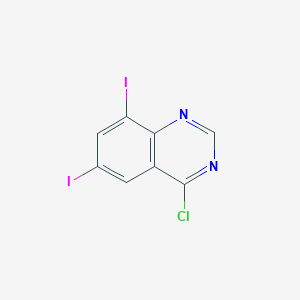
4,5-Dibromothiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromothiophene-3-carbonitrile is an organobromine compound with the molecular formula C5HBr2NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms and a nitrile group attached to the thiophene ring. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 4,5-Dibromothiophene-3-carbonitrile can be synthesized through various methods. One common approach involves the bromination of thiophene-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the 4 and 5 positions of the thiophene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 4,5-Dibromothiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous solvents like tetrahydrofuran (THF).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) under inert atmosphere.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted thiophenes.
Coupling Products: Biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Reduction Products: Thiophene-3-amine derivatives.
科学的研究の応用
4,5-Dibromothiophene-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of organic semiconductors and conductive polymers for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which 4,5-dibromothiophene-3-carbonitrile exerts its effects depends on its application:
In Organic Synthesis: The bromine atoms and nitrile group act as reactive sites for further chemical modifications, enabling the construction of complex molecular architectures.
In Materials Science: The compound’s electronic properties, such as electron affinity and conductivity, are influenced by the presence of bromine and nitrile groups, making it suitable for use in electronic devices.
類似化合物との比較
4,5-Dibromothiophene-2-carbonitrile: Similar structure but with the nitrile group at the 2-position.
3,4-Dibromothiophene: Lacks the nitrile group, affecting its reactivity and applications.
2,5-Dibromothiophene-3,4-dicarbonitrile: Contains additional nitrile groups, leading to different chemical properties and uses.
Uniqueness: 4,5-Dibromothiophene-3-carbonitrile is unique due to the specific positioning of the bromine atoms and nitrile group, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in the synthesis of specialized organic compounds and advanced materials.
特性
分子式 |
C5HBr2NS |
|---|---|
分子量 |
266.94 g/mol |
IUPAC名 |
4,5-dibromothiophene-3-carbonitrile |
InChI |
InChI=1S/C5HBr2NS/c6-4-3(1-8)2-9-5(4)7/h2H |
InChIキー |
NZIJTLLIVIWIFG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(S1)Br)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
![6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063855.png)


![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)




![Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester](/img/structure/B12063899.png)


